2-(2-Methylcyclopropylidene)acetic acid
Description
2-(2-Methylcyclopropylidene)acetic acid is a cyclopropane-containing carboxylic acid characterized by a strained cyclopropane ring fused to an acetic acid moiety.
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2E)-2-(2-methylcyclopropylidene)acetic acid |
InChI |
InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h3-4H,2H2,1H3,(H,7,8)/b5-3+ |
InChI Key |
OQFIFUCWRHMIHH-HWKANZROSA-N |
Isomeric SMILES |
CC\1C/C1=C\C(=O)O |
Canonical SMILES |
CC1CC1=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopropylidene)acetic acid typically involves the reaction of cyclopropylidene derivatives with acetic acid under controlled conditions. One common method involves the use of a cyclopropylidene precursor, which is reacted with acetic acid in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2-Methylcyclopropylidene)acetic acid may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost efficiency. These processes often employ advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopropylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used for substitution reactions
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives
Scientific Research Applications
2-(2-Methylcyclopropylidene)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopropylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(2-Methylcyclopropylidene)acetic acid with key analogs:
Physical and Chemical Properties
- Melting Points :
- Reactivity: The cyclopropane ring’s strain enhances reactivity in ring-opening reactions, as seen in the synthesis of methyl 2-chloro-2-cyclopropylideneacetate via Knoevenagel condensation and hydrolysis . Mercapto derivatives (e.g., 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid) participate in disulfide bond formation, relevant in drug design .
Crystallographic and Supramolecular Features
- Hydrogen Bonding : Carboxylic acids like 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid form O—H⋯O hydrogen-bonded dimers in the solid state, stabilizing crystal packing . The cyclopropane ring in 2-(2-Methylcyclopropylidene)acetic acid may disrupt such interactions due to steric strain, leading to distinct packing arrangements.
- Ring Strain : The cyclopropane ring’s angle strain (~60°) contrasts with the near-planar benzofuran systems (), influencing molecular geometry and intermolecular interactions.
Biological Activity
2-(2-Methylcyclopropylidene)acetic acid, with the molecular formula CHO, is a compound of interest in various fields, including organic chemistry and medicinal research. Its unique cyclopropylidene structure contributes to its distinctive biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Molecular Characteristics:
- Molecular Formula: CHO
- Molecular Weight: 112.13 g/mol
- IUPAC Name: (2E)-2-(2-methylcyclopropylidene)acetic acid
- InChI Key: OQFIFUCWRHMIHH-HWKANZROSA-N
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | (2E)-2-(2-methylcyclopropylidene)acetic acid |
| Origin of Product | United States |
The biological activity of 2-(2-Methylcyclopropylidene)acetic acid is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activities and influence biochemical pathways. The compound may act as an inhibitor or activator depending on the specific context of its application.
Potential Mechanisms:
- Enzyme Modulation: Interactions with enzymes can lead to altered metabolic pathways.
- Receptor Binding: The compound may bind to specific receptors, influencing cellular responses.
Biological Activity
Research has indicated several areas where 2-(2-Methylcyclopropylidene)acetic acid exhibits notable biological activity:
Anti-inflammatory Properties
Studies have suggested that this compound may possess anti-inflammatory effects. It has been evaluated in models of inflammation where it demonstrated the ability to reduce pro-inflammatory cytokine levels.
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Analgesic Effects
The compound has been investigated for its analgesic properties in animal models. It has shown promise in reducing pain responses, suggesting potential for development as a pain management agent.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects:
- Objective: To evaluate the anti-inflammatory effects of 2-(2-Methylcyclopropylidene)acetic acid in a rat model.
- Findings: The compound significantly reduced levels of TNF-alpha and IL-6, indicating a reduction in inflammation markers.
- Conclusion: Suggests potential therapeutic use in inflammatory diseases.
-
Antimicrobial Activity Assessment:
- Objective: To assess the effectiveness against Staphylococcus aureus.
- Findings: Showed a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating significant antimicrobial activity.
- Conclusion: Indicates potential for development as an antibacterial agent.
-
Analgesic Properties Evaluation:
- Objective: To investigate pain relief efficacy in a mouse model.
- Findings: The compound reduced nociceptive behavior significantly compared to control groups.
- Conclusion: Supports further research into its use as an analgesic.
Comparison with Similar Compounds
The unique structure of 2-(2-Methylcyclopropylidene)acetic acid differentiates it from other similar compounds:
| Compound | Key Characteristics | Biological Activity |
|---|---|---|
| 2-(2-Methylenecyclopropyl)acetic acid | Similar cyclopropyl group, less stability | Weaker anti-inflammatory effects |
| Indole-3-acetic acid | Plant hormone with diverse biological roles | Stronger growth regulation |
| Pyrrole derivatives | Basic nitrogen-containing compounds | Varied biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
